1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

描述

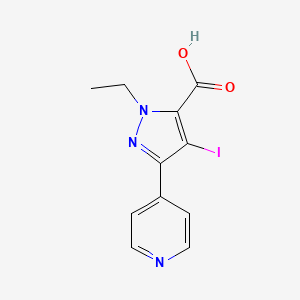

1-Ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, an iodine atom at position 4, a pyridin-4-yl moiety at position 3, and a carboxylic acid group at position 5.

属性

IUPAC Name |

2-ethyl-4-iodo-5-pyridin-4-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUHAKUBTZKSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Core Formation

A widely used method involves the condensation of hydrazine hydrate with α,β-unsaturated nitriles or diketones to form substituted pyrazoles. For example, 3-amino-5-methylpyrazole can be synthesized by refluxing 3-aminocrotononitrile with hydrazine hydrate at 60–90°C for 8–24 hours, yielding the pyrazole ring system efficiently.

Halogenation (Iodination) at the 4-Position

Selective iodination is critical for obtaining the 4-iodo substituent. Literature reports demonstrate that iodine (I2) in the presence of acidic additives such as p-toluenesulfonic acid (TsOH) provides high yields of iodinated pyrazole derivatives. For instance, the use of equimolar iodine with 10 mol% TsOH on suitable pyrazole substrates affords iodinated products in up to 83% yield within 48 hours.

Alternative halogenating agents like bromine (Br2), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) were tested but iodine was superior in yield and selectivity.

Alkylation (Ethylation) at the 1-Position

The ethyl group at the N-1 position of the pyrazole ring is commonly introduced via alkylation reactions. This can be achieved by reacting the pyrazole nitrogen with ethyl halides or ethylating agents under controlled conditions to selectively alkylate the nitrogen without affecting other substituents.

Representative Synthetic Route (Based on Literature)

Detailed Research Findings and Analysis

Iodination Efficiency: Iodine in the presence of catalytic TsOH is the most efficient halogenating agent for pyrazole iodination, offering superior yields and selectivity compared to bromine or chlorinating agents.

Oxidation to Carboxylic Acid: Potassium permanganate oxidation of methyl-substituted pyrazoles in acidic aqueous media is a reliable method to install the carboxylic acid functionality at the 5-position with good yields (76–85%).

Pyridinyl Substitution: The use of 2,3-dichloropyridine with pyrazole intermediates under reflux and basic conditions facilitates nucleophilic aromatic substitution, yielding pyridinyl-substituted pyrazole carboxylic acids efficiently.

Alkylation Specificity: Alkylation of the pyrazole nitrogen requires careful control to avoid side reactions; typically, ethyl halides under mild basic conditions are employed to selectively introduce the ethyl group at N-1.

Summary Table of Preparation Conditions

| Preparation Step | Reagents | Conditions | Yield Range | Key Observations |

|---|---|---|---|---|

| Pyrazole ring formation | 3-aminocrotononitrile, hydrazine hydrate | Reflux 60–90°C, 8–24 h | High | Efficient ring closure |

| Oxidation to carboxylic acid | KMnO4, acidic medium | 40–70°C, 30–40 min | 76–85% | Clean oxidation |

| Pyridinyl substitution | 2,3-dichloropyridine, K2CO3, ethanol | Reflux 18–24 h | 70–75% | Effective nucleophilic substitution |

| Iodination | I2, TsOH catalyst | Room temperature to mild heating, 48 h | Up to 83% | High selectivity |

| Ethylation | Ethyl halide, base | Mild conditions | Variable | Selective N-alkylation |

化学反应分析

Types of Reactions

1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyrazole derivative.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of esters, amides, or other oxidized derivatives.

Reduction: Formation of hydrogen-substituted pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学研究应用

Pharmaceutical Applications

The compound has been investigated for its role as a potential therapeutic agent due to its structural characteristics, which suggest activity against various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of the pyridine moiety enhances the compound's interaction with biological targets, potentially leading to improved efficacy in cancer treatment .

2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Research indicates that pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways. A notable study revealed that similar compounds effectively reduced inflammation markers in vitro and in vivo models, suggesting that this compound may possess similar properties .

3. Enzyme Inhibition

This compound has been explored as an inhibitor of specific enzymes such as phosphodiesterase and cyclooxygenase. Inhibitors of these enzymes are crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The structural features of this compound suggest it could effectively bind to these enzymes, thereby modulating their activity .

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide is being examined due to its ability to interact with biological systems.

1. Herbicidal Activity

Research indicates that pyrazole derivatives can act as herbicides by inhibiting plant growth through interference with specific biochemical pathways. The presence of the iodine atom and pyridine ring may enhance the herbicidal activity of this compound, making it a candidate for further development in crop protection strategies .

2. Pest Control

The compound's efficacy against pests has also been studied. Preliminary results suggest that it may disrupt pest metabolism or reproduction, providing an environmentally friendly alternative to traditional pesticides .

Data Table: Summary of Applications

Case Studies

Several case studies have been conducted to evaluate the effectiveness of pyrazole derivatives, including this compound:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The findings indicated that modifications to the pyrazole structure significantly influenced cytotoxicity levels, with certain derivatives exhibiting IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, researchers tested several pyrazole compounds for their ability to inhibit nitric oxide production in macrophages. Results showed that some derivatives effectively reduced nitric oxide levels, suggesting potential therapeutic applications for inflammatory diseases.

作用机制

The mechanism of action of 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with its target.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-Ethyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic Acid

- Structural Differences :

- Carboxylic acid is at position 3 instead of 5.

- Position 5 is substituted with a methyl group rather than a pyridinyl moiety.

- Key Properties :

- Molecular formula: C₇H₉IN₂O₂ (vs. C₁₁H₁₁IN₃O₂ for the target compound).

- The methyl group reduces polarity compared to the pyridinyl substituent, likely decreasing solubility in polar solvents.

- Applications: Limited evidence on specific uses, but the absence of a coordinating pyridinyl group may restrict its utility in metal-organic frameworks (MOFs) compared to the target compound .

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid

- Structural Differences: Position 1 is substituted with a methyl group (vs. ethyl). No iodine atom at position 4.

- Key Properties: Molecular formula: C₁₀H₉N₃O₂. Lack of iodine limits opportunities for cross-coupling reactions.

- Applications :

3-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid

- Structural Differences: No ethyl or iodine substituents.

- Key Properties :

- Simpler structure (C₈H₅N₃O₂) with free NH at position 1, enabling coordination to metal centers.

- Applications :

1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structural Differences :

- Chloropyridinyl group at position 1 and trifluoromethyl at position 5.

- Carboxylic acid at position 4 (vs. 5).

- Key Properties :

- Applications :

- Contrasts with the target compound’s iodine and pyridinyl groups, which may favor materials science over biological applications.

Comparative Data Table

生物活性

1-Ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring an ethyl group, an iodine atom, a pyridinyl group, and a carboxylic acid functional group, positions it as a significant subject of study in medicinal chemistry and biological research.

The compound's chemical characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H9IN4O2 |

| Molecular Weight | 344.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2098005-84-4 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The iodine atom and carboxylic acid group enhance its reactivity, allowing it to modulate biological pathways effectively.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects. The following sections detail the biological activities associated with this compound.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can significantly inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds similar to 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antibacterial Activity

The compound has also exhibited promising antibacterial properties. Research on related pyrazole derivatives indicates effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups has been linked to enhanced antimicrobial activity .

Case Studies

Several studies have contributed to the understanding of the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A series of pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results indicated that modifications at the 4-position significantly enhanced anti-inflammatory efficacy .

- Antimicrobial Research : In a comparative study, various substituted pyrazoles were assessed for antibacterial activity against E. coli and S. aureus. The presence of an ethyl group at the 1-position was found to be crucial for enhancing activity against these pathogens .

- Antitumor Evaluation : A derivative similar to 1-ethyl-4-iodo-3-(pyridin-4-yld)-1H-pyrazole was evaluated for cytotoxic effects on cancer cell lines, demonstrating significant growth inhibition compared to control groups .

常见问题

Q. What are the common synthetic routes for preparing pyrazole-5-carboxylic acid derivatives, and how can they be adapted for synthesizing 1-ethyl-4-iodo-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: A widely used approach involves cyclocondensation reactions of substituted hydrazines with β-ketoesters or enaminones. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions . Adapting this for the target compound may require introducing the pyridinyl group via Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ and aryl boronic acids) and iodination at the 4-position using N-iodosuccinimide (NIS) in a polar aprotic solvent . Key steps include optimizing reaction time, temperature, and catalyst loading to minimize side products.

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of pyrazole-5-carboxylic acid derivatives?

Methodological Answer:

- ¹H/¹³C NMR : The pyrazole ring protons typically appear as singlets or doublets in δ 6.5–8.5 ppm, while the pyridinyl group shows distinct aromatic splitting patterns. The ethyl group’s methylene protons resonate at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while N-H stretches (if present) appear around 3200–3400 cm⁻¹ .

- Mass Spectrometry : High-resolution MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the iodinated pyrazole core .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments of pyrazole derivatives with complex substitution patterns?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, in ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, crystallography confirmed the orientation of the pyridinyl and ester groups . For the target compound, crystallography would clarify the positions of the iodine and pyridinyl substituents, which are critical for reactivity studies. Data collection at low temperatures (e.g., 100 K) enhances resolution, and refinement software (e.g., SHELXL) models thermal displacement parameters .

Q. What strategies mitigate contradictions in spectral data when synthesizing iodinated pyrazole analogs?

Methodological Answer: Contradictions often arise from:

- Residual Solvents : Use deuterated solvents (e.g., DMSO-d₆) and ensure complete drying.

- Tautomerism : Pyrazole rings can exhibit keto-enol tautomerism, altering NMR signals. Control pH during analysis to stabilize the desired tautomer .

- Iodine Exchange : Verify iodination efficiency via ICP-MS or iodometric titration to confirm stoichiometry .

Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of iodinated pyrazole-carboxylic acids?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT revealed charge delocalization on the pyridinyl ring, guiding derivatization strategies . For the iodinated analog, simulations can assess the impact of iodine’s electron-withdrawing effect on acidity and binding affinity.

Q. What are the challenges in synthesizing pyrazole-fused heterocycles from 4-carbaldehyde precursors, and how can they be addressed?

Methodological Answer: Reactions with hydrazine hydrate or iodine may yield competing products. For example, 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde forms pyrazolo[3,4-c]pyrazole under reflux but generates amine derivatives at room temperature . Key strategies:

- Temperature Control : Reflux conditions favor cyclization, while lower temperatures stabilize intermediates.

- Catalyst Screening : Transition metals (e.g., CuI) can accelerate azide-alkyne cycloaddition for fused systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。